3-Chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of 158.56 g/mol. It consists of a benzaldehyde structure where a chlorine atom is located at the 3-position and a fluorine atom at the 2-position on the aromatic ring. This compound is recognized for its utility in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .
These reactions are crucial for synthesizing more complex organic molecules .
Several methods exist for synthesizing 3-chloro-2-fluorobenzaldehyde:
Uniqueness of 3-Chloro-2-Fluorobenzaldehyde:
This compound's unique combination of chlorine and fluorine substituents at specific positions allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in synthetic chemistry and medicinal applications .
Interaction studies involving 3-chloro-2-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in synthetic pathways and its potential biological interactions. For instance, research has indicated that it can interact with amino acids and other biomolecules, which could lead to novel therapeutic agents .
Property | Value |
---|---|
CAS Number | 85070-48-0 |
Molecular Formula | C₇H₄ClFO |
Molecular Weight | 158.56 g/mol |
IUPAC Name | 3-chloro-2-fluorobenzaldehyde |
SMILES | FC1=C(Cl)C=CC=C1C=O |
Appearance | Yellow liquid |
Purity (commercial) | ≥95% (GC) |
PubChem CID | 736335 |
Melting Point | 214°C |
The halogen-exchange (Halex) reaction is a cornerstone for introducing fluorine into aromatic systems. For 3-chloro-2-fluorobenzaldehyde, the transformation typically begins with 2,3-dichlorobenzonitrile, which undergoes nucleophilic aromatic substitution with potassium fluoride under the influence of a phase-transfer catalyst. This approach is favored for its atom economy and suitability for industrial scale-up.
Step | Reactants | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Fluorination | 2,3-dichlorobenzonitrile + KF | Tetramethyl ammonium chloride | Tetramethylene sulfone | 160–240 | 78–79 |
A robust multi-step synthesis involves sequential fluorination, hydrolysis, reduction, and oxidation:
Step | Intermediate | Reagents/Conditions | Yield (%) |
---|---|---|---|
Hydrolysis | 2-fluoro-3-chlorobenzonitrile → 2-fluoro-3-chlorobenzoic acid | H₂SO₄ or HCl, AcOH, 155°C, 5 h | 91–93.5 |
Reduction | 2-fluoro-3-chlorobenzoic acid → 2-fluoro-3-chlorobenzyl alcohol | NaBH₄, ZnCl₂, THF, 60°C, 3 h | 90 |
Oxidation | 2-fluoro-3-chlorobenzyl alcohol → 3-chloro-2-fluorobenzaldehyde | Oxidant, solvent, catalyst | Not specified |
Phase-transfer catalysts (PTCs) are critical for efficient halogen exchange, facilitating the migration of fluoride ions into the organic phase and increasing reaction rates and yields. Common PTCs include tetramethyl ammonium chloride and 18-crown-6. The use of PTCs allows for:
Catalyst | Solvent | Yield (%) | Notes |
---|---|---|---|
Tetramethyl ammonium chloride | Tetramethylene sulfone | 78–79 | Industrially scalable |
18-crown-6 | Tetramethylene sulfone | 79 | Efficient at 160°C |
The hydrolysis of the nitrile intermediate to the carboxylic acid is a critical step. Comparative studies show:
Acid System | Yield (%) | Reaction Temp (°C) | Notes |
---|---|---|---|
H₂SO₄/AcOH | 93.5 | 155 | Preferred for yield |
HCl/AcOH | 91–92 | 154–155 | Slightly lower yield |
Irritant